molecular formula C22H31NO3 B1259636 (5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

Cat. No.: B1259636
M. Wt: 357.5 g/mol
InChI Key: CBOSLVQFGANWTL-BZWMWSCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bullatine G involves multiple steps, starting from naturally occurring precursors found in Aconitum species. The reaction conditions typically involve the use of methanol (MeOH) and various acids to form different salts of the compound, such as hydrochloride, hydrobromide, and perchlorate .

Industrial Production Methods

Industrial production of Bullatine G is generally based on the extraction from Aconitum plants. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Bullatine G undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert Bullatine G into its oxidized forms.

    Reduction: Reduction reactions are used to convert Bullatine G into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group in Bullatine G with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of Bullatine G, which have different pharmacological properties .

Scientific Research Applications

Bullatine G has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Bullatine G is unique among diterpenoid alkaloids due to its specific pharmacological properties. Similar compounds include:

Bullatine G stands out due to its high antiarrhythmic activity and pronounced psychotropic effects, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(5S,7R,8R,9S,10S,13R,16S)-11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one

InChI

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3/t12-,13+,15?,16?,17-,18-,19+,20-,21-,22?/m0/s1

InChI Key

CBOSLVQFGANWTL-BZWMWSCFSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]1[C@@H](CC23)[C@]56C4CC(=O)[C@@H](C5)C(=C)[C@H]6O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C

Pictograms

Acute Toxic

Synonyms

songorine
songorine hydrochloride

Origin of Product

United States

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